molecular formula CH6AsO6P B1206921 Arsonomethylphosphonic acid CAS No. 63942-51-8

Arsonomethylphosphonic acid

Cat. No.: B1206921
CAS No.: 63942-51-8
M. Wt: 219.95 g/mol
InChI Key: GAGNEXHACGOVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsonomethylphosphonic acid (CASRN: Not explicitly listed in evidence; structurally related to arsenicals ) is an organoarsenic compound containing both arsenic and phosphorus in its structure. It is characterized by a methylphosphonic acid group (-CH₂-PO₃H₂) linked to an arsenic atom. This compound has been studied for its unique ability to mimic pyrophosphate (PPi) in enzymatic reactions, particularly in DNA polymerase-mediated pyrophosphorolysis-like reactions . In such processes, this compound replaces PPi, leading to the release of deoxynucleoside 5'-monophosphate (dNMP) as a reaction product . Its arsenic moiety allows it to substitute for phosphate or PPi in biochemical pathways, a phenomenon observed in extremophiles like Halomonadaceae, which can utilize arsenate in place of phosphate .

Properties

CAS No.

63942-51-8

Molecular Formula

CH6AsO6P

Molecular Weight

219.95 g/mol

IUPAC Name

arsonomethylphosphonic acid

InChI

InChI=1S/CH6AsO6P/c3-2(4,5)1-9(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)

InChI Key

GAGNEXHACGOVRH-UHFFFAOYSA-N

SMILES

C(P(=O)(O)O)[As](=O)(O)O

Canonical SMILES

C(P(=O)(O)O)[As](=O)(O)O

Other CAS No.

63942-51-8

Synonyms

arsonomethylphosphonic acid
arsonomethylphosphonic acid, 76-As labeled

Origin of Product

United States

Comparison with Similar Compounds

Methylene Bis(arsenic Acid)

  • Structure : Contains two arsenic atoms linked by a methylene group (-CH₂-).
  • Function: Like this compound, it substitutes for PPi in pyrophosphorolysis-like reactions .
  • Key Difference : Lacks the phosphorus-containing phosphonic acid group, reducing its versatility in mimicking phosphate-containing biomolecules.

Arsano-Acetic Acid

  • Structure : Combines an arsenic atom with an acetic acid moiety (-CH₂-COOH).
  • Function : Participates in PPi exchange reactions but lacks the phosphonic acid group, limiting its interaction with phosphate-dependent enzymes .

Aminomethylphosphonic Acid

  • Structure : Replaces arsenic with a nitrogen atom, forming a phosphonic acid derivative of glycine.
  • Function: Acts as a non-proteinogenic amino acid analog, inhibiting enzymes like glutamine synthetase .
  • Key Difference : The absence of arsenic reduces its toxicity but also limits its ability to substitute for phosphate in extremophiles .

Functional Analogs

Phosphonoformic Acid (PFA)

  • Structure : A phosphonic acid derivative with a formic acid group (-COOH).
  • Function : Inhibits viral DNA polymerases by mimicking PPi .
  • Key Difference : Lacks arsenic, making it less effective in systems where arsenic-phosphate substitution is required.

Ethyl Methylphosphonic Acid

  • Structure : Methylphosphonic acid with an ethyl ester group.
  • Function : Used as a precursor in chemical synthesis and hydrolysis studies .
  • Key Difference: Esterification reduces its reactivity in enzymatic systems compared to this compound .

Arsenate (AsO₄³⁻)

  • Structure: Inorganic arsenic oxyanion.
  • Function : Competes with phosphate in metabolic pathways, disrupting ATP synthesis .
  • Key Difference: Lacks the organic backbone of this compound, limiting its specificity in enzyme-mediated reactions.

Phosphonic Acid (H₃PO₃)

  • Structure : Simplest phosphonic acid with a direct P-C bond.
  • Function : Used as a corrosion inhibitor and chelating agent.
  • Key Difference : Absence of arsenic prevents its participation in arsenic-dependent biochemical pathways .

Q & A

Q. What are the primary synthetic routes for arsonomethylphosphonic acid, and how do experimental conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves the Mannich reaction (phosphorous acid, formaldehyde, and amines) or phosphorylation of imines using dialkyl phosphites . Key factors include pH control, temperature (optimal range: 60–80°C), and stoichiometric ratios of reagents. For example, excess formaldehyde may improve yield but risks byproduct formation. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical for removing unreacted amines or phosphites . Table 1: Comparative Synthesis Methods
MethodAdvantagesChallenges
Mannich ReactionHigh scalabilityByproduct formation at high pH
Imine PhosphorylationStereochemical control possibleRequires anhydrous conditions

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • ¹H/³¹P NMR : Verify the presence of the N-C-P backbone (δ ~10–15 ppm for phosphorus) .
  • FT-IR : Identify P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .
  • X-ray crystallography : Resolve stereochemical configurations in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical purity?

  • Methodological Answer: Chiral catalysts like BINOL-derived phosphoric acids or metal-organic frameworks (MOFs) enable enantioselective imine phosphorylation . For example, L-proline derivatives can induce >90% enantiomeric excess (ee) under mild conditions (25°C, 24 hrs). Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer:
  • Dose-response analysis : Test compounds across a concentration gradient (e.g., 1 nM–1 mM) to identify non-linear effects .
  • Control experiments : Use knockout enzyme models to isolate target interactions (e.g., alkaline phosphatase inhibition assays) .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to account for variability in experimental protocols .

Q. How can computational modeling predict the metal-chelating behavior of this compound in environmental systems?

  • Methodological Answer: Density Functional Theory (DFT) simulations calculate binding energies between the N-C-P moiety and metal ions (e.g., Cu²⁺, Pb²⁺). Parameters include solvent effects (water dielectric constant) and pH-dependent protonation states . Validate predictions with ICP-MS or UV-Vis titration data .

Q. What methodologies assess the ecological impact of this compound degradation products?

  • Methodological Answer:
  • Ames Test : Screen for mutagenicity in Salmonella typhimurium strains .
  • Algal toxicity assays : Measure growth inhibition in Chlorella vulgaris over 72 hrs .
  • Soil microcosm studies : Track degradation kinetics via LC-MS and evaluate microbial diversity shifts via 16S rRNA sequencing .

Contradiction Analysis & Reproducibility

Q. Why do reported yields vary for Kabachnik-Fields reactions involving this compound?

  • Methodological Answer: Variations arise from differences in solvent polarity (e.g., ethanol vs. DMF), which affect imine intermediate stability. Reproducibility requires strict control of:
  • Water content : <0.1% to prevent hydrolysis .
  • Reaction time : 12–48 hrs, monitored by TLC .

Q. How can researchers ensure reproducibility in enzyme inhibition studies with this compound?

  • Methodological Answer: Standardize assay conditions:
  • Buffer systems : Use 50 mM Tris-HCl (pH 7.4) to maintain ionic strength .
  • Temperature control : 37°C ± 0.5°C with a thermostatted microplate reader.
  • Positive controls : Include known inhibitors (e.g., EDTA for metalloenzymes) .

Methodological Tables

Table 2: Key Characterization Techniques

TechniqueApplicationReference
³¹P NMRConfirming P-containing backbone
X-ray crystallographyResolving stereochemistry
Chiral HPLCEnantiomeric purity analysis

Table 3: Toxicity Assessment Workflow

StepMethodReference
Acute toxicityOECD 423 (rodent models)
EcotoxicityDaphnia magna immobilization test
BiodegradationOECD 301B (ready biodegradability)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.